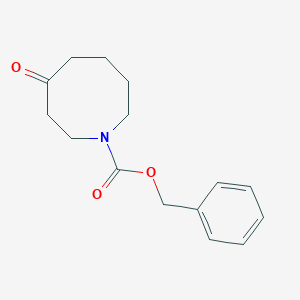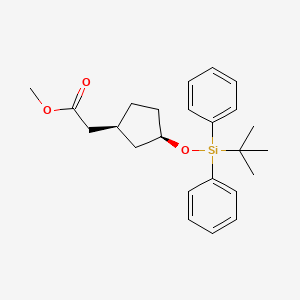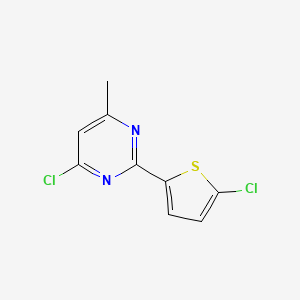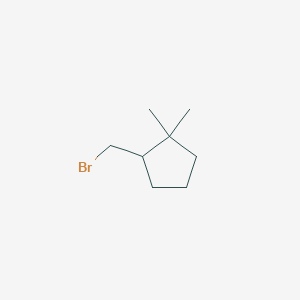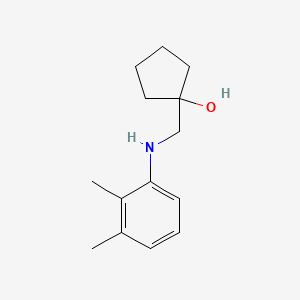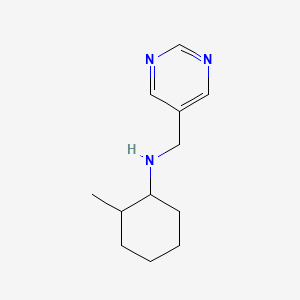
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a methyl group and an amine group bonded to a pyrimidin-5-ylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine can be achieved through a multi-step process. One common method involves the reaction of 2-methylcyclohexanone with pyrimidine-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and other biological processes.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism by which 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- 2-(pyrrolidin-1-yl)pyrimidines .
Uniqueness
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the pyrimidin-5-ylmethyl moiety. These structural elements confer distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H19N3/c1-10-4-2-3-5-12(10)15-8-11-6-13-9-14-7-11/h6-7,9-10,12,15H,2-5,8H2,1H3 |
Clé InChI |
XHZVKBMHTWPYQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1NCC2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


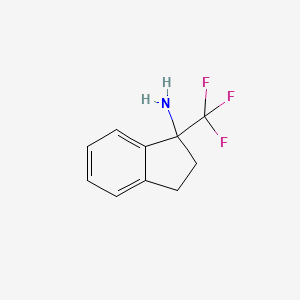
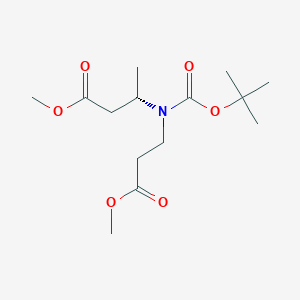
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B15277259.png)
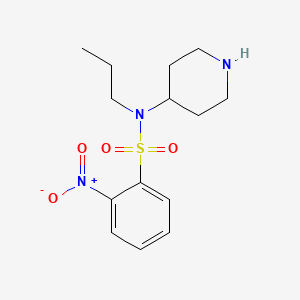
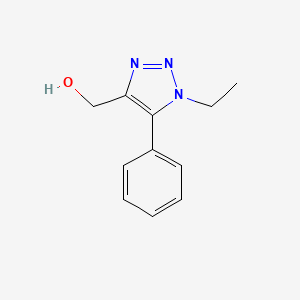
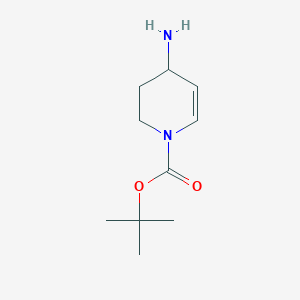

![5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15277286.png)
![2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B15277288.png)
